Product packaging for 5-Nitro-2-(thiophen-2-yl)pyridine(Cat. No.:)

5-Nitro-2-(thiophen-2-yl)pyridine

Cat. No.: B8096844
M. Wt: 206.22 g/mol
InChI Key: FYMUFVAFFXLGKY-UHFFFAOYSA-N
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Description

Significance of Nitropyridyl and Thiophenyl Motifs in Advanced Chemical Synthesis

The nitropyridyl and thiophenyl motifs are independently recognized as "privileged structures" in drug design and materials science. Pyridine-based ring systems are integral to numerous FDA-approved drugs, accounting for a significant portion of nitrogen-containing heterocyclic pharmaceuticals. nih.gov The introduction of a nitro group to the pyridine (B92270) ring, creating a nitropyridine, further enhances its synthetic versatility and biological relevance. nih.govmdpi.com Aromatic nitro compounds are crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, due to the nitro group's ability to be transformed into various other functional groups. researchgate.netrsc.org

Similarly, the thiophene (B33073) ring is a key component in many pharmaceuticals and organic materials. Its presence can influence a molecule's metabolic stability, receptor binding affinity, and electronic properties. The combination of these two powerful motifs in 5-Nitro-2-(thiophen-2-yl)pyridine creates a molecule with a unique electronic profile, making it a valuable building block for the synthesis of more complex molecular architectures with tailored properties.

Overview of Research Trajectories for Aromatic Nitro-Heterocyclic Compounds

Research into aromatic nitro-heterocyclic compounds is a dynamic and expanding area of organic chemistry. mdpi.com These compounds are investigated for a broad spectrum of biological activities and are foundational in the development of new therapeutic agents. mdpi.comresearchgate.net A significant research trajectory involves their use as bioreductive agents, particularly in the context of cancer therapy. mdpi.com The low oxygen conditions (hypoxia) often found in solid tumors can be exploited to selectively activate nitroaromatic prodrugs into potent cytotoxic agents, offering a targeted approach to cancer treatment. mdpi.com

Furthermore, the synthesis of novel aromatic nitro compounds remains a key focus, with ongoing efforts to develop more efficient, cost-effective, and environmentally friendly synthetic methodologies. mdpi.comresearchgate.net This includes the exploration of new nitrating agents and reaction conditions to control regioselectivity and improve yields. researchgate.netvulcanchem.com The unique reactivity conferred by the nitro group also makes these compounds valuable intermediates for constructing complex molecular frameworks through various chemical transformations. nih.gov

Scope and Research Objectives Pertaining to this compound

The primary research objective concerning this compound is to fully elucidate its chemical properties and explore its potential as a versatile intermediate in organic synthesis. Key areas of investigation include the development of efficient and scalable synthetic routes to the compound. While general methods for synthesizing nitropyridine derivatives exist, such as the nitration of a precursor pyridine or Suzuki-Miyaura coupling, specific protocols for this compound are often proprietary. vulcanchem.com

Another significant research goal is the comprehensive characterization of its physicochemical properties. The electron-withdrawing nitro group polarizes the pyridine ring, while the electron-rich thiophene ring can participate in charge-transfer interactions, suggesting potential applications in materials science, such as conductive materials or sensors. vulcanchem.com Understanding its electronic properties through experimental data and quantum mechanical calculations is crucial for realizing these applications.

Furthermore, researchers are interested in exploring the reactivity of this compound. The nitro group can be reduced to an amino group, which can then be further functionalized, opening up pathways to a wide range of derivatives with potentially interesting biological activities or material properties. The investigation of its utility in the synthesis of novel bioactive molecules and functional materials remains a central theme in the ongoing research of this intriguing heterocyclic compound.

PropertyValueSource
Molecular Formula C9H6N2O2S nih.gov
Molecular Weight 206.22 g/mol vulcanchem.com
IUPAC Name This compound vulcanchem.com
CAS Number 131941-31-6 vulcanchem.com
SMILES C1=CC(=C(N=C1)N+[O-])C2=CC=CS2 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2S B8096844 5-Nitro-2-(thiophen-2-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-thiophen-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-11(13)7-3-4-8(10-6-7)9-2-1-5-14-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMUFVAFFXLGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Nitro 2 Thiophen 2 Yl Pyridine and Its Analogues

Direct Synthetic Routes to the 5-Nitro-2-(thiophen-2-yl)pyridine Core

Direct routes to the target molecule often involve forming the C-C bond between the pyridine (B92270) and thiophene (B33073) rings or introducing the nitro group onto the coupled bicyclic system.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of C(sp²)–C(sp²) bonds, which are essential for synthesizing biaryl compounds like 2-arylpyridines. nih.gov These methods offer a versatile and efficient means to connect the thiophene and pyridine rings.

Suzuki-Miyaura Coupling: This reaction is a widely used method for creating carbon-carbon bonds due to its tolerance of a broad range of functional groups and generally high yields. nih.gov The synthesis of 2-arylpyridines can be achieved by coupling pyridine derivatives with arylboronic acids or their esters. nih.govnih.gov For the synthesis of this compound, this would typically involve the reaction of a 2-halopyridine (e.g., 2-bromo-5-nitropyridine) with a thiophene boronic acid (e.g., thiophen-2-ylboronic acid) in the presence of a palladium catalyst and a base. mdpi.comyoutube.com A variety of palladium catalysts, such as Pd(dppf)Cl₂ and Tetrakis(triphenylphosphine)palladium(0), are effective for this transformation. nih.govnih.gov

Stille Coupling: The Stille reaction provides another powerful method for C-C bond formation, coupling an organotin compound with an organic electrophile. wikipedia.orgthermofisher.com This reaction is noted for the stability of the organostannane reagents to air and moisture and its compatibility with numerous functional groups. thermofisher.com The synthesis would involve reacting a halopyridine with an organostannane derivative of thiophene, such as 2-(tributylstannyl)thiophene, catalyzed by a palladium complex. wikipedia.orgrsc.orgwiley-vch.de This method has been successfully applied to the synthesis of various nitrogen-containing heterocycles. researchgate.net

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

Feature Suzuki-Miyaura Coupling Stille Coupling
Thiophene Source Thiophene boronic acid/ester Organostannylthiophene
Pyridine Source Halo-5-nitropyridine Halo-5-nitropyridine
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ Pd(PPh₃)₄, Pd₂(dba)₃
Key Advantages Low toxicity of boron reagents, commercially available reagents. nih.gov High tolerance of functional groups, reagent stability. thermofisher.comwiley-vch.de
Potential Drawbacks Boronic acids can be unstable under certain conditions. Toxicity of organotin compounds and byproducts. thermofisher.com

An alternative strategy involves the initial synthesis of the 2-(thiophen-2-yl)pyridine core, followed by electrophilic nitration. The pyridine ring is generally less reactive than benzene (B151609) in electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quimicaorganica.orgyoutube.com Therefore, nitration requires vigorous conditions, such as the use of fuming sulfuric acid and high temperatures. youtube.comabertay.ac.uk

The nitration of pyridine itself typically yields the 3-nitro derivative. quimicaorganica.org However, the position of nitration on the 2-(thiophen-2-yl)pyridine scaffold can be influenced by the directing effects of both the thiophene substituent and the pyridine nitrogen. Computational studies on pyridine derivatives suggest that the substitution pattern is complex and sensitive to reaction conditions. rsc.orgresearchgate.net Once the nitro group is introduced, typically at the 5-position of the pyridine ring, further functionalization is possible if required.

A related approach involves the nitration of a precursor like 2-aminopyridine (B139424). This can be followed by a diazotization reaction and subsequent substitution to introduce other functional groups, which are then used to build the thiophene ring. For instance, 2-aminopyridine can be nitrated, diazotized to form a diazonium salt, and then converted to 2-hydroxy-5-nitropyridine (B147068). google.com This intermediate can then be transformed into a reactive species for coupling reactions.

Building the heterocyclic core through cyclization or condensation reactions represents a more classical, multi-step approach. While specific examples for this compound are less commonly reported in favor of more efficient cross-coupling methods, general principles of heterocycle synthesis can be applied.

One conceptual pathway could involve a condensation reaction. For example, a Henry reaction between thiophene-2-carbaldehyde (B41791) and nitromethane (B149229) could yield 2-(2-nitrovinyl)thiophene. wikipedia.org This intermediate, containing the C-C-NO₂ fragment, could then potentially undergo a cyclization reaction with a suitable three-carbon synthon to construct the pyridine ring, although this is a speculative and complex route.

More established pyridine synthesis methods, such as the Hantzsch pyridine synthesis or Guareschi-Thorpe condensation, could theoretically be adapted. This would require appropriately functionalized thiophene-containing starting materials to be incorporated into the cyclization process to form the desired substituted pyridine ring. However, these methods are often limited in scope and may not be efficient for producing highly substituted pyridines like the target compound.

Development of Novel and Green Synthetic Protocols for this compound

Modern synthetic chemistry places increasing emphasis on developing environmentally benign and efficient protocols. For the synthesis of pyridine derivatives, this includes the use of water as a solvent, which is inexpensive and non-toxic. researchgate.net Some multi-component reactions for pyridine synthesis have been optimized to proceed in water, offering advantages like good yields and simple product isolation without the need for column chromatography. researchgate.net The development of recyclable catalysts is another key aspect of green chemistry that can be applied to these syntheses. researchgate.net While specific green protocols for this compound are not extensively documented, the principles of using greener solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents are broadly applicable to its synthesis, particularly in the context of palladium-catalyzed coupling reactions.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For palladium-catalyzed cross-coupling reactions, key parameters to optimize include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For Suzuki-Miyaura reactions, studies have shown that the choice of base (e.g., Na₃PO₄, K₃PO₄) and solvent system (e.g., dioxane/water) can significantly impact the yield. nih.govnih.gov The reaction temperature is also a critical factor, with optimal temperatures often ranging between 65°C and 110°C. nih.govrsc.org

In Stille couplings, the catalyst system, often a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand like P(o-tol)₃, is vital for reaction efficiency. rsc.org The reaction is typically carried out in an anhydrous, degassed solvent such as toluene (B28343) at elevated temperatures (90-110 °C) to ensure good conversion. rsc.org The table below summarizes findings from optimization studies on related pyridine syntheses.

Table 2: Optimization Parameters for Pyridine Derivative Synthesis

Reaction Type Parameter Optimized Condition Outcome Reference
Multi-component Cyclization Solvent Water (H₂O) Environmentally benign, good yields, simple isolation researchgate.net
Multi-component Cyclization Temperature 70 °C Found to be the optimal temperature for the reaction researchgate.net
Suzuki Coupling Base Sodium Phosphate (Na₃PO₄) Effective base for coupling with PyFluor nih.gov
Suzuki Coupling Solvent 1,4-Dioxane/Water Common solvent system for efficient coupling nih.gov
Stille Coupling Catalyst System Pd₂(dba)₃ / P(o-tol)₃ Effective for coupling in anhydrous toluene rsc.org
Stille Coupling Temperature 90-110 °C Standard temperature range for efficient reaction rsc.org

Chemical Reactivity and Functionalization of 5 Nitro 2 Thiophen 2 Yl Pyridine

Chemical Transformations at the Nitro Group

The nitro group is a key functional handle, enabling a variety of chemical modifications.

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group to an amine is a fundamental transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This opens up new avenues for subsequent functionalization. A variety of reagents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com However, care must be taken as some of these catalysts can also reduce other functional groups or cause dehalogenation. commonorganicchemistry.com For substrates with sensitive functionalities, sulfided platinum catalysts have been shown to offer high chemoselectivity by poisoning the more active sites on the catalyst surface. unimi.it

Metal-Based Reductions: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for this reduction. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is a particularly mild and chemoselective reagent, often used to reduce nitro groups in the presence of other reducible functionalities. youtube.com

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also viable options for this transformation. wikipedia.org Lithium aluminum hydride (LiAlH₄), a powerful reducing agent, is generally not used for the reduction of aromatic nitro compounds to amines as it tends to form azo compounds. commonorganicchemistry.com

The resulting amine, 5-amino-2-(thiophen-2-yl)pyridine, is a valuable intermediate for further synthetic modifications.

Nucleophilic Aromatic Substitution at the Nitro-Substituted Position

The presence of the strongly electron-withdrawing nitro group activates the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAг). wikipedia.orglibretexts.org This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Subsequent elimination of the nitro group yields the substituted product.

The position of the nitro group is crucial. For nucleophilic aromatic substitution to occur, the electron-withdrawing group must be located ortho or para to the leaving group to effectively stabilize the negatively charged intermediate through resonance. libretexts.org In the case of 5-Nitro-2-(thiophen-2-yl)pyridine, the nitro group is at the 5-position of the pyridine ring.

Modifications and Substitutions on the Thiophene (B33073) Ring of this compound

The thiophene ring is an important pharmacophore and offers sites for further functionalization. nih.gov Thiophenes can undergo various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions. The reactivity of the thiophene ring in this compound will be influenced by the electronic effects of the attached 5-nitropyridinyl group.

Electrophilic and Nucleophilic Reactions on the Pyridine Moiety

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the nitro group. slideshare.net When such reactions do occur, they are expected to proceed at the positions meta to the nitro group.

Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. wikipedia.orgslideshare.netyoutube.com The presence of the nitro group further enhances this reactivity. The classic Chichibabin reaction, involving the amination of pyridine with sodium amide, is a prime example of nucleophilic substitution on a pyridine ring. wikipedia.org

Regioselective Functionalization Strategies for this compound Derivatives

Achieving regioselective functionalization of molecules with multiple reactive sites is a key challenge in organic synthesis. For derivatives of this compound, various strategies can be employed to direct reactions to specific positions on either the pyridine or the thiophene ring.

One approach involves the use of directing groups. For instance, a pH-sensitive directing group can be used to control C-H activation pathways, allowing for selective functionalization at different positions on a thiophene ring. nih.gov

Furthermore, the inherent reactivity of the different ring systems can be exploited. For example, by carefully choosing the reaction conditions and reagents, it is possible to selectively functionalize one ring while leaving the other intact. The reduction of the nitro group to an amine, as discussed earlier, dramatically alters the electronic properties of the pyridine ring, thereby changing its reactivity and directing effects in subsequent reactions. masterorganicchemistry.com

Coordination Chemistry and Metal Complexation of 5 Nitro 2 Thiophen 2 Yl Pyridine

Ligand Design Principles and Coordination Modes of 5-Nitro-2-(thiophen-2-yl)pyridine.

There is no available literature detailing the specific design principles or observed coordination modes of this compound with metal ions.

Synthesis and Advanced Characterization of Transition Metal Complexes with this compound.

No published methods for the synthesis of transition metal complexes with this ligand could be identified. As a result, there is no data on their advanced characterization.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis, EPR).

Spectroscopic data for metal complexes of this compound are not present in the available scientific literature.

X-ray Crystallography of this compound Metal Complexes.

There are no published X-ray crystal structures for any metal complexes of this ligand.

Photophysical Properties of Metal Complexes Derived from this compound.

Information regarding the photophysical properties, such as absorption and emission characteristics, of metal complexes with this ligand is not available.

Magnetic Properties of this compound Metal Coordination Compounds.

There are no studies on the magnetic properties of coordination compounds formed with this compound.

Theoretical and Computational Investigations of 5 Nitro 2 Thiophen 2 Yl Pyridine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For 5-Nitro-2-(thiophen-2-yl)pyridine, these calculations would typically be performed using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)).

The primary outputs of these calculations are the energies and spatial distributions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov

For this compound, it would be expected that:

The HOMO is primarily localized on the electron-rich thiophene (B33073) ring, which acts as the principal electron-donating part of the molecule.

The LUMO is concentrated on the electron-deficient pyridine (B92270) ring, especially influenced by the strong electron-withdrawing nitro (-NO₂) group.

The presence of the nitro group would significantly lower the LUMO energy, leading to a relatively small HOMO-LUMO gap and suggesting the molecule could be chemically reactive and possess interesting electronic properties. researchgate.net

Table 1: Predicted Molecular Orbital Characteristics

Molecular Orbital Expected Energy Level Probable Localization Implication
HOMO Relatively High Thiophene Ring Electron-Donating Region
LUMO Relatively Low Nitro-Pyridine Ring Electron-Accepting Region

| HOMO-LUMO Gap | Small to Moderate | Entire Molecule | Indicator of Chemical Reactivity |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

DFT is a powerful tool for exploring the reactivity of molecules by calculating various chemical descriptors derived from the electronic structure. researchgate.netnih.gov These descriptors help predict how and where a molecule will react.

Key reactivity descriptors that would be calculated for this compound include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. nih.gov Red regions indicate negative potential (nucleophilic sites), while blue regions show positive potential (electrophilic sites). For this molecule, the nitro group's oxygen atoms would be regions of high negative potential, while the pyridine ring's hydrogen atoms would be areas of positive potential.

DFT can also be used to model reaction pathways, for instance, in cycloaddition reactions or nucleophilic substitutions. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction mechanisms, predicting the most favorable chemical transformations. researchgate.net

| Electrophilicity Index (ω) | μ² / 2η | A higher value would indicate a strong capability to act as an electrophile. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations are often performed on a static, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.govnih.gov

For this compound, MD simulations would be crucial for understanding:

Conformational Preferences: The molecule is not planar. There is a dihedral angle between the pyridine and thiophene rings. MD simulations can explore the potential energy surface associated with the rotation around the C-C bond connecting the two rings, identifying the most stable conformations.

Solvent Effects: Simulations can be run with the molecule in a solvent (like water or an organic solvent) to see how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics.

Intermolecular Interactions: In a simulated condensed phase, MD can reveal how multiple molecules of this compound interact with each other, for example, through π-π stacking of the aromatic rings.

These simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a realistic chemical environment.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. mahendrapublications.com These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, characteristic peaks for the C-NO₂ stretch, thiophene C-S stretch, and pyridine ring vibrations would be calculated to help interpret experimental IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to transitions between molecular orbitals (e.g., from the HOMO to the LUMO).

In Silico Modeling of Ligand-Receptor Interactions for Mechanistic Insights

In silico techniques like molecular docking and MD simulations are essential tools in drug discovery and molecular biology to predict how a small molecule (ligand) might interact with a biological target (receptor), such as a protein or enzyme. nih.govresearchgate.netrjb.ro

If this compound were being investigated as a potential therapeutic agent, the following steps would be taken:

Molecular Docking: The 3D structure of the molecule would be placed into the binding site of a target receptor using a docking program. zenodo.org The program would sample many possible orientations and conformations, scoring them based on binding affinity. This predicts the most likely binding mode.

Interaction Analysis: The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking between the ligand and amino acid residues in the receptor's active site. rjb.ro

Molecular Dynamics Simulation: The most promising docked pose would be subjected to a long-duration MD simulation (e.g., 100 ns) to assess the stability of the ligand-receptor complex over time. nih.gov This provides a more dynamic and realistic view of the binding, confirming whether the initial docked pose is stable.

These studies provide crucial mechanistic insights into how the molecule might exert a biological effect, guiding further experimental validation. researchgate.net

Mechanistic Insights into Biological Activities of 5 Nitro 2 Thiophen 2 Yl Pyridine Derivatives

Structure-Activity Relationship (SAR) Studies for Target-Specific Interactions of 5-Nitro-2-(thiophen-2-yl)pyridine.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR investigations have illuminated how specific structural modifications influence their biological activity, particularly in antimicrobial and antiparasitic contexts.

The core structure consists of a pyridine (B92270) ring, a thiophene (B33073) ring, and a nitro group. The nitrogen atom in the pyridine ring can improve aqueous solubility and metabolic stability, and its basicity can be critical for enzyme interactions. nih.govnih.gov The thiophene ring, an isostere of benzene (B151609), contributes to the molecule's aromaticity and can engage in π-π stacking interactions with biological targets. vulcanchem.com

A key driver of the biological activity of this class of compounds is the nitro group at the 5-position of the pyridine ring. The strong electron-withdrawing nature of the nitro group is often essential for the compound's mechanism of action. vulcanchem.com Studies on related nitropyridine derivatives have consistently shown that the presence and position of the nitro group are critical for their potency. For instance, in a series of (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids designed as anticoagulant factor IXa inhibitors, the presence of the 5-nitro group was correlated with higher inhibitory activity compared to analogues lacking this group. mdpi.com Similarly, nicotinic acid benzylidene hydrazide derivatives featuring a nitro group were among the most active against a panel of bacteria and fungi. nih.gov

Modifications to the thiophene and pyridine rings also significantly impact activity. The introduction of various substituents allows for the fine-tuning of properties like lipophilicity, which affects cell penetration, and steric bulk, which influences binding to specific target sites. nih.gov For example, in a study of pyridine derivatives, the addition of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups was found to enhance antiproliferative activity, whereas bulky groups or halogens tended to decrease it. nih.gov

Interactive Table: SAR Insights for Pyridine-Thiophene Derivatives

Structural Moiety Modification Impact on Biological Activity Reference
Pyridine Ring Nitro group at position 5 Generally enhances antimicrobial/antiparasitic activity. mdpi.comnih.gov mdpi.com, nih.gov
Pyridine Ring Addition of -OH, -OMe, -NH2 groups Can enhance antiproliferative activity. nih.gov nih.gov
Pyridine Ring Addition of bulky groups/halogens May decrease antiproliferative activity. nih.gov nih.gov

| Thiophene Ring | General Presence | Contributes to aromaticity and potential for π-π stacking. vulcanchem.com | vulcanchem.com |

Proposed Molecular Mechanisms of Action in Antimicrobial and Antiparasitic Contexts.

The antimicrobial and antiparasitic activities of this compound derivatives are believed to stem from a multi-pronged mode of action, leveraging the unique chemical properties of the nitro-aromatic system.

A primary mechanism of action for many heterocyclic compounds, including thiophene-pyridine derivatives, is the inhibition of essential enzymes in pathogens. The specific enzymes targeted can vary widely.

For instance, related nitropyridine derivatives have demonstrated potent inhibitory effects on various enzymes. A 5-nitropyridin-2-yl derivative was identified as a dual inhibitor of chymotrypsin (B1334515) and urease, with IC₅₀ values of 8.67 µM and 29.21 µM, respectively. mdpi.com In another context, derivatives of 3-(thiophen-2-ylthio)pyridine were found to be multi-target kinase inhibitors, showing activity against fibroblast growth factor receptor (FGFR), epidermal growth factor receptor (EGFR), and Janus kinase (JAK). nih.govresearchgate.net Although these were not nitro-derivatives, it highlights the potential of the thiophene-pyridine scaffold to interact with kinase active sites. nih.govresearchgate.net The pyridine scaffold itself is present in numerous kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond in the hinge region of the enzyme's active site. nih.gov

Nitroaromatic compounds are known to interact with nucleic acids, and this represents another potential mechanism of action for this compound. These interactions can occur in several ways.

One proposed mechanism is the covalent binding to DNA following bioreductive activation of the nitro group, leading to the formation of crosslinks and subsequent inhibition of DNA replication and transcription. nih.gov Studies on 1-nitroacridine derivatives, for example, have shown that their biological activity is more dependent on their ability to form DNA crosslinks than on their intercalating ability. nih.gov

Another potential interaction is through non-covalent binding, such as intercalation between base pairs or binding to the minor groove of the DNA helix. Thiophene-containing diamidine compounds have been shown to be effective DNA minor groove binders, a property that allows them to act as transcription factor inhibitors. nih.gov The planar aromatic structure of this compound suggests it could also participate in such interactions.

A hallmark of many nitroheterocyclic drugs, particularly in antimicrobial and antiparasitic applications, is their ability to undergo redox cycling. nih.gov This process is central to their toxicity against pathogens, which often have a reduced capacity to handle oxidative stress compared to host cells.

The mechanism begins with the enzymatic reduction of the nitro group (NO₂) by nitroreductase enzymes present in the target organism. This one-electron reduction forms a nitro radical anion (NO₂⁻•). nih.gov In the presence of molecular oxygen, this radical anion can transfer its electron to oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) radical (O₂⁻•). This futile cycle, known as redox cycling, can repeat, leading to a massive accumulation of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals. nih.gov The resulting oxidative stress overwhelms the pathogen's antioxidant defenses, causing widespread damage to cellular components like lipids, proteins, and DNA, ultimately leading to cell death. nih.gov This mechanism is well-established for nitrofuran drugs and is a highly plausible component of the activity of this compound. nih.govresearchgate.net

Investigation of Biological Target Identification and Validation for this compound Analogues.

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and understanding its mechanism of action. nih.gov For this compound analogues, target identification is an ongoing area of research, with several strategies being employed.

Direct biochemical approaches involve screening the compound against a panel of purified enzymes or receptors to identify binding partners. For example, studies on related 3-(thiophen-2-ylthio)pyridine derivatives identified multiple kinases (FGFR, EGFR, JAK, RON) as potential targets through broad kinase screening assays. nih.govresearchgate.net

Computational methods, such as molecular docking, can generate hypotheses about potential targets by simulating the binding of the compound to the 3D structures of known proteins. nih.govresearchgate.net These in silico predictions can then guide experimental validation.

Genetic and proteomic approaches in the presence of the compound can also reveal its targets. For instance, analyzing changes in gene expression or protein abundance in cells treated with the compound can point towards the pathways being perturbed. nih.gov Techniques that measure changes in protein stability or proteolytic susceptibility upon ligand binding are also emerging as powerful tools for unbiased target identification without needing to chemically modify the compound. nih.gov For this compound analogues, a combination of these approaches will be necessary to fully elucidate their on-target and off-target effects. nih.gov

Comparative Analysis of Thiophene-Pyridine Scaffolds in Biological Systems.

The thiophene-pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple, diverse biological targets. researchgate.netrsc.org This scaffold is found in a wide range of biologically active compounds with applications including antimicrobial, antiviral, anti-inflammatory, and anticancer therapies. nih.govresearchgate.netresearchgate.net

There are six possible isomers of thienopyridine, characterized by different modes of fusion between the thiophene and pyridine rings (e.g., thieno[2,3-b]pyridine, thieno[3,2-b]pyridine). researchgate.net Each isomeric scaffold presents a unique geometry and electronic distribution, leading to different biological activities. Thieno[2,3-b]pyridine derivatives, for instance, are known for a particularly broad spectrum of activities, including anti-inflammatory and antibacterial effects. researchgate.netresearchgate.net

When compared to other heterocyclic systems, the thiophene-pyridine scaffold offers several advantages. The pyridine nitrogen enhances solubility and provides a key site for hydrogen bonding with protein targets. nih.gov The thiophene ring serves as a versatile bioisostere for a phenyl ring, often improving pharmacokinetic properties while maintaining or enhancing biological activity. The sulfur atom in the thiophene ring can also participate in specific interactions with biological targets. vulcanchem.com

The combination of these two rings into a single hybrid molecule often results in synergistic effects, where the resulting compound has enhanced or novel activities not present in the individual heterocyclic components. nih.gov The vast chemical space that can be explored by substituting different positions on both rings allows for the generation of large libraries of compounds for screening against various diseases, making the thiophene-pyridine scaffold a highly valuable and enduring framework in drug design. researchgate.netresearchgate.net

Advanced Applications of 5 Nitro 2 Thiophen 2 Yl Pyridine in Research

Catalytic Applications Utilizing 5-Nitro-2-(thiophen-2-yl)pyridine and its Metal Complexes

The presence of nitrogen and sulfur atoms in this compound makes it a promising ligand for the coordination of transition metals, opening avenues for its use in catalysis. Pyridine (B92270) and thiophene (B33073) derivatives are well-established components of ligands in a multitude of catalytic systems.

Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis , metal complexes of pyridine-containing ligands are widely used due to their solubility in organic solvents and the tunability of their electronic and steric properties. nih.gov The coordination of this compound to metal centers such as palladium, rhodium, or iridium could yield catalysts for a variety of cross-coupling reactions, hydrogenations, and hydroformylations. The strong electron-withdrawing nature of the nitro group would significantly influence the electron density at the metal center, potentially enhancing catalytic activity or selectivity in certain reactions. For instance, in reactions where an electron-deficient metal center is desirable, this ligand could prove advantageous.

For heterogeneous catalysis , the compound could be immobilized on solid supports like silica (B1680970) or polymers. This approach combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as easy separation and reusability. acs.org The thiophene moiety, in particular, can facilitate strong interactions with surfaces, anchoring the catalytic complex. While specific studies on this compound in this context are not yet prevalent, the principles of catalyst heterogenization are well-established and could be readily applied.

Catalysis TypePotential Advantages of this compound LigandRepresentative Metal Centers
Homogeneous Tunable electronic properties via the nitro group, good solubility of complexes.Pd, Rh, Ir, Cu
Heterogeneous Facile immobilization via thiophene or pyridine, catalyst recyclability.Pt, Pd, Ni

Enantioselective Catalysis

The development of chiral variants of this compound could lead to its application in enantioselective catalysis , a critical field for the synthesis of pharmaceuticals and fine chemicals. By introducing chiral substituents on the pyridine or thiophene ring, it is possible to create a chiral environment around the metal center. Such chiral ligands are instrumental in controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. While no specific enantioselective applications of this compound have been reported, the broader class of pyridine- and thiophene-based chiral ligands has seen extensive use in asymmetric synthesis.

Applications in Materials Science and Optoelectronics

The conjugated π-system of this compound, modified by the push-pull electronic effects of the nitro and thiophene groups, makes it an intriguing candidate for the development of novel organic materials with tailored optical and electronic properties.

Design of Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Thiophene-containing oligomers and polymers are known for their excellent charge transport properties and are frequently used in organic electronics. researchgate.net The incorporation of a this compound unit into such materials could modulate their electronic band gap and photoluminescent behavior. The electron-withdrawing nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially leading to materials with different emission colors. Theoretical studies on related pyridine-thiophene oligomers suggest that their structural and optoelectronic properties can be systematically tuned. researchgate.net While direct experimental data on the luminescence of this compound is scarce, the photophysical properties of substituted thiopyrimidines have been investigated, revealing strong phosphorescence emissions. nih.gov

Potential ApplicationKey Feature of this compoundAnticipated Outcome
OLEDs Tunable HOMO-LUMO gap due to nitro group.Altered emission color and charge transport.
Luminescent Materials Potential for phosphorescence.Development of new phosphorescent probes or emitters.

Sensor Development (e.g., chemosensors for metal ions or specific analytes)

The design of chemosensors often relies on molecules that exhibit a change in their photophysical properties upon binding to a specific analyte. The nitrogen and sulfur atoms in this compound provide potential coordination sites for metal ions. Upon complexation, changes in the electronic structure of the molecule could lead to a detectable signal, such as a change in fluorescence or absorbance. For instance, thiophene-oxazole derived chemosensors have been successfully developed for the detection of Ga³⁺ ions. rsc.org The presence of the nitro group in this compound could enhance the selectivity towards certain metal ions or modulate the sensing mechanism.

Role in Prodrug Design and Drug Delivery System Research (focused on chemical aspects)

The nitroaromatic group is a key feature in the design of hypoxia-activated prodrugs . nih.govmdpi.com Solid tumors often contain regions of low oxygen concentration (hypoxia), a microenvironment that can be exploited for targeted drug delivery. nih.gov Nitroaromatic compounds can be selectively reduced in hypoxic conditions by endogenous enzymes to generate cytotoxic species. nih.gov

The this compound scaffold is a candidate for such a "trigger" in a hypoxia-activated prodrug. The core concept involves attaching a cytotoxic "effector" molecule to the this compound "trigger" through a linker that is cleaved upon reduction of the nitro group. This ensures that the active drug is released preferentially in the hypoxic tumor environment, minimizing systemic toxicity. mdpi.com While this specific compound has not yet been reported in a prodrug system, the general principle is well-supported by extensive research on other nitroaromatic compounds. nih.govmdpi.comacs.org The reduction of the nitro group leads to a significant change in the electronic properties of the molecule, which can initiate a fragmentation cascade to release the active drug. mdpi.com

Prodrug ComponentRole of this compound MoietyActivation Mechanism
Trigger Nitroaromatic group serves as the hypoxia-sensitive element.Enzymatic reduction of the nitro group under hypoxic conditions.
Linker The pyridine-thiophene backbone could be part of the linker system.Electronic cascade upon nitro reduction leads to linker cleavage.
Effector The entire molecule could be designed to have inherent cytotoxicity upon activation.Release of a potent cytotoxic agent.

Spectroscopic and Advanced Analytical Techniques for 5 Nitro 2 Thiophen 2 Yl Pyridine Research

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules with high accuracy. In the study of 5-Nitro-2-(thiophen-2-yl)pyridine and related compounds, HRMS is crucial for confirming molecular formulas and for elucidating reaction mechanisms. For instance, in the synthesis of related pyridine (B92270) derivatives, HRMS has been used to confirm the elemental composition of the products, ensuring the correct molecular formula. nih.gov

Mechanistic investigations often involve tracking the formation of intermediates and byproducts. While direct HRMS studies elucidating the specific mechanistic pathways of this compound are not extensively detailed in the provided results, the principles of its application can be inferred. For example, in studies of multicomponent reactions to form peptide macrocycles, HRMS is instrumental in analyzing the complex reaction mixtures and providing evidence for proposed pathways, such as the imidoanhydride pathway. rsc.org This approach could be similarly applied to understand the synthesis or degradation pathways of this compound.

Technique Application in this compound Research Illustrative Finding
High-Resolution Mass Spectrometry (HRMS)Confirmation of molecular formula, Elucidation of reaction mechanismsIn the synthesis of 2,6-diphenyl-4-(thiophen-2-yl)pyridine, a structurally related compound, HRMS (ESI, M+ + H) calculated for C21H16NS was 314.0998, and the found value was 314.1006, confirming the product's identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Conformational analysis of similar biarylic compounds, such as thienopyridines, has been successfully carried out using 2D NMR techniques like NOESY. nih.gov These studies reveal the preferred spatial arrangement of the different parts of the molecule. nih.gov The rotational barrier around the pivotal bond connecting the pyridine and thiophene (B33073) rings in this compound would dictate its conformational preferences. Such analyses often combine experimental NMR data with quantum mechanical calculations to provide a comprehensive understanding of the molecule's conformational landscape. rsc.orgnih.gov For example, in a study of a sterically hindered (imino)pyridine, 2D-EXSY NMR spectroscopy was used to verify the interconversion between different isomers in solution. rsc.org

The chemical shifts observed in the NMR spectrum are sensitive to the electronic effects of the substituents. The electron-withdrawing nitro group at the 5-position of the pyridine ring would significantly influence the chemical shifts of the pyridine protons, while the thiophene ring's protons would also exhibit characteristic signals. For instance, in 2-amino-5-nitropyridine, the protons on the pyridine ring show distinct chemical shifts due to the presence of the nitro and amino groups. chemicalbook.com

NMR Technique Application Exemplary Data for Related Compounds
¹H NMRElucidation of proton environments and couplingFor 2-phenylpyridine, proton signals appear at δ 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H). rsc.org
¹³C NMRDetermination of the carbon skeletonFor 2-phenylpyridine, carbon signals are observed at δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6. rsc.org
2D NMR (e.g., NOESY, EXSY)Conformational and configurational analysisIn thienopyridine and carboline biarylic compounds, 2D NMR and NOESY experiments revealed an orthogonal symmetry and a specific arrangement around the pivotal bond. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomerism Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular structure of a compound. For this compound, these techniques can be used to identify characteristic vibrational modes.

The FT-IR spectrum of a related compound, 2-hydroxy-5-nitropyridine (B147068), shows characteristic bands for the nitro group. elsevierpure.com Similarly, for this compound, the asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively. scielo.org.za The vibrations of the pyridine and thiophene rings would also produce a series of characteristic bands. primescholars.com

Vibrational spectroscopy is particularly useful for studying intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net While this compound itself does not have a hydrogen bond donor, in complexes or in the presence of protic solvents, it could act as a hydrogen bond acceptor through the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group. These interactions would lead to shifts in the vibrational frequencies of the involved functional groups. researchgate.net

Tautomerism is another phenomenon that can be investigated using vibrational spectroscopy. For instance, a study on 2-hydroxy-5-nitropyridine used FT-IR and Raman spectroscopy, in conjunction with DFT calculations, to investigate the keto-enol tautomerism, ultimately favoring the keto form, 5-nitro-2-pyridone. elsevierpure.com

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference Compound Information
NO₂ Asymmetric Stretch1560-1490In a substituted nitrobenzene, this appears at 1566.1 cm⁻¹. scielo.org.za
NO₂ Symmetric Stretch1370-1310In a substituted nitrobenzene, this is assigned at 1374.4 cm⁻¹. scielo.org.za
C=C Aromatic Stretch1650-1430For a molecule with benzene (B151609) rings, these appear at 1637, 1608, 1513.7, and 1439.8 cm⁻¹. scielo.org.za
C-H Aromatic Stretch3100-3000In (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, this is observed at 3059 cm⁻¹. primescholars.com

Electronic Absorption and Emission Spectroscopy for Photophysical Property Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the photophysical properties of molecules. The introduction of a nitro group into a pyridine ring can significantly influence its electronic transitions. nih.gov

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the UV and possibly the visible region, arising from π-π* and n-π* transitions within the conjugated system. In related 2-arylvinyl-3-nitropyridines, strong absorption bands are observed in the 326-509 nm region. nih.gov The position and intensity of these bands are sensitive to the electronic nature of the substituents and the solvent polarity. elsevierpure.com

Fluorescence spectroscopy can provide information about the excited state properties of the molecule. Some nitropyridine derivatives are known to be fluorescent, with their emission properties tunable by altering the molecular structure. nih.gov For example, certain 2-arylvinyl-3-nitropyridines exhibit large Stokes shifts, which is a desirable property for fluorescent probes. nih.gov The photophysical properties of a Cu(I) cluster with a 5-nitropyridine-2-thiolate ligand have been studied, revealing a near-infrared emission. nih.gov

Spectroscopic Technique Property Measured Findings for Related Compounds
UV-Vis Absorption SpectroscopyElectronic transitions (λmax)2-Arylvinyl-3-nitropyridines show strong absorption between 326-509 nm. nih.gov A Cu(I) cluster with a 5-nitropyridine-2-thiolate ligand has an absorption profile that is overlaid by its excitation spectra. nih.gov
Fluorescence Emission SpectroscopyEmission wavelength, Stokes shift, Quantum yieldSome 2-arylvinyl-3-nitropyridines exhibit large Stokes shifts (150-170 nm). nih.gov A Cu(I) cluster with a 5-nitropyridine-2-thiolate ligand shows a remarkable red emission at room temperature with a maximum at 765 nm. nih.gov

Advanced X-ray Diffraction Studies for Solid-State Characterization of this compound and its Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, an X-ray diffraction study would reveal the planarity of the pyridine and thiophene rings and the dihedral angle between them. It would also show how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as π-π stacking. Crystal structures of related thiophene-based pyridine derivatives have been determined, providing insights into their solid-state conformations and packing. rsc.orgnih.govnih.govnajah.edu For instance, in the crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the thiophene and pyrazole (B372694) rings are nearly coplanar, with a dihedral angle of 7.19 (12)°. nih.gov

X-ray diffraction is also crucial for characterizing metal complexes of this compound. The coordination geometry around the metal center and the bonding interactions between the ligand and the metal can be precisely determined. Studies on complexes of related pyridine derivatives have provided detailed structural information. nih.govresearchgate.netnih.govmdpi.com For example, the crystal structure of a Cu(I) cluster with 5-nitropyridine-2-thiolate revealed a distorted octahedral Cu₆S₆ core. nih.gov

Parameter Information Obtained from X-ray Diffraction Example from a Related Thiophene-Pyrazole Derivative
Unit Cell Dimensions a, b, c, α, β, γa = 10.2852(5) Å, b = 10.1649(5) Å, c = 14.7694(8) Å, β = 107.442(2)° najah.edu
Space Group Crystal symmetryP2₁/c najah.edu
Dihedral Angles Relative orientation of ringsThe pyrazole ring is nearly coplanar with the thiophene ring (dihedral angle of 6.51°). najah.edu
Intermolecular Interactions Packing forces in the crystalMolecules are linked by N—H⋯S hydrogen bonds, forming chains. nih.gov

Concluding Remarks and Future Research Perspectives

Summary of Key Research Achievements for 5-Nitro-2-(thiophen-2-yl)pyridine

Research surrounding this compound and its analogs has primarily centered on the synthesis and characterization of this class of compounds. The presence of both a nitro-substituted pyridine (B92270) ring and a thiophene (B33073) moiety within the same molecular framework has established these molecules as versatile scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov Key achievements include the development of synthetic routes, such as Suzuki-Miyaura coupling, to create the core structure, and the initial exploration of their chemical properties. The electron-withdrawing nature of the nitro group on the pyridine ring, combined with the electron-rich thiophene ring, imparts unique electronic characteristics to these compounds. researchgate.net This has led to their investigation as potential components in various therapeutic agents and functional organic materials. While specific data on this compound remains limited, the broader class of nitropyridyl-thiophene derivatives has shown promise, indicating a solid foundation for future, more targeted research on this particular molecule.

Identification of Remaining Challenges and Unexplored Research Avenues

Despite the foundational work, significant challenges and vast unexplored research avenues remain for this compound. A primary challenge is the lack of comprehensive studies specifically detailing its biological activity and physical properties. Much of the current understanding is inferred from research on related nitropyridine and thiophene derivatives. nih.govnih.gov

Key Unexplored Avenues:

Detailed Biological Screening: A thorough in-vitro and in-vivo evaluation of this compound against a wide range of biological targets is yet to be conducted. Its structural similarities to compounds with known antibacterial, antifungal, and anticancer activities suggest that this is a critical area for future investigation. nih.govresearchgate.net

Pharmacokinetic and Toxicological Profiling: To assess its potential as a therapeutic agent, detailed studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound are essential.

Materials Science Applications: The electronic properties stemming from its donor-acceptor structure have been noted, but its application in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), has not been thoroughly explored. researchgate.net

Optimization of Synthesis: While general synthetic methods exist, optimizing these for large-scale, high-yield production of this compound with high purity is a necessary step for any practical application.

Emerging Trends and Directions in Nitropyridyl-Thiophene Chemistry

The broader field of nitropyridyl-thiophene chemistry is experiencing dynamic growth, driven by the demand for novel therapeutic agents and advanced functional materials.

Emerging Trends Include:

Development of Multi-target Drugs: There is a growing interest in designing molecules that can interact with multiple biological targets simultaneously to combat complex diseases like cancer and drug-resistant infections. The nitropyridyl-thiophene scaffold is a promising platform for developing such polypharmacological agents. nih.gov

Green Chemistry Approaches: The development of more environmentally friendly and efficient synthetic methods for this class of compounds is a key trend. This includes the use of metal-free catalysis and one-pot multicomponent reactions to reduce waste and improve efficiency. nih.gov

Focus on Drug-Resistant Pathogens: With the rise of antimicrobial resistance, there is a significant push to discover new classes of antibiotics. The unique structural motifs of nitropyridyl-thiophenes make them attractive candidates for developing drugs that can overcome existing resistance mechanisms. nih.gov

Application in Photodynamic Therapy: The photosensitive nature of some nitroaromatic compounds opens up the possibility of exploring nitropyridyl-thiophenes as photosensitizers in photodynamic therapy for cancer treatment.

Potential for Interdisciplinary Research Collaborations

The multifaceted potential of this compound and related compounds necessitates a collaborative, interdisciplinary research approach.

Chemistry and Biology: Organic chemists are needed to synthesize novel derivatives and optimize reaction pathways, while biologists and pharmacologists are essential for evaluating their biological activity and mechanisms of action.

Materials Science and Engineering: Collaboration between chemists and materials scientists could lead to the development of new organic electronic devices with tailored properties based on the nitropyridyl-thiophene scaffold.

Computational Chemistry and Experimental Science: Computational chemists can play a crucial role in predicting the properties and biological activities of new derivatives, thereby guiding experimental efforts and accelerating the discovery process.

Medicinal Chemistry and Clinical Research: For promising therapeutic candidates, collaboration with medicinal chemists and clinicians will be vital to advance these compounds through preclinical and clinical development.

By fostering these interdisciplinary collaborations, the full potential of this compound and the broader class of nitropyridyl-thiophene compounds can be realized, leading to significant advancements in both medicine and materials science.

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-nitro-2-(thiophen-2-yl)pyridine derivatives with high purity?

Answer:
The synthesis of this compound derivatives can be achieved via multi-component reactions involving thiophene-2-carbaldehyde, nitration agents, and pyridine precursors. For example:

  • A four-component reaction using 5-substituted thiophene-2-carbaldehyde, ethyl cyanoacetate, acetone, and ammonium acetate in refluxing ethanol yields intermediates like 2-chloro-4-(thiophen-2-yl)pyridines, which are subsequently nitrated .
  • High-yield routes (80–91%) involve POCl3-mediated chlorination of pyridinone derivatives followed by functionalization with thiophenyl groups .
  • Quantitative NMR (>98% purity) and recrystallization in ethanol or acetic acid are critical for purity validation .

Basic: How can NMR and mass spectrometry (MS) be utilized to confirm the structure of this compound derivatives?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals based on substituent effects:
    • Thiophen-2-yl protons resonate at δ 7.2–7.8 ppm (multiplet), while pyridine ring protons appear at δ 8.0–8.5 ppm .
    • Nitro groups deshield adjacent carbons, shifting <sup>13</sup>C signals to ~150 ppm .
  • MS (EI) : Molecular ion peaks (e.g., m/z 286.903 for C8H12N2O2Sn derivatives) confirm molecular weight, while fragmentation patterns validate substituent connectivity .

Advanced: How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Answer:
Yield discrepancies often arise from kinetic vs. thermodynamic control or solvent effects. For example:

  • Catalyst optimization : Nickel-catalyzed C–H alkylation of 2-(thiophen-2-yl)pyridine derivatives with alkyl chlorides shows <13% conversion under suboptimal conditions, requiring ligand screening (e.g., bipyridines) or temperature modulation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nitro-group stability during nitration, whereas protic solvents (e.g., ethanol) favor cyclization .
  • In situ monitoring : Use HPLC or <sup>19</sup>F NMR to track intermediates and adjust reaction time dynamically .

Advanced: What computational approaches accurately model the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • B3LYP/6-31G(d) : Models nitro-group electron-withdrawing effects, predicting HOMO/LUMO gaps (~3.5 eV) and charge distribution on the pyridine ring .
    • Colle-Salvetti correlation-energy functionals : Improve accuracy for π-conjugated systems by incorporating exact-exchange terms, reducing errors in atomization energies to <2.4 kcal/mol .
  • TD-DFT : Predicts UV-Vis absorption spectra (e.g., λmax ~350 nm in acetonitrile) for photophysical studies .

Advanced: How is this compound applied in medicinal chemistry, particularly as a CDK2 inhibitor?

Answer:

  • Scaffold modification : Introduce pyrazolopyridine or furopyridine moieties via heterocyclization (e.g., hydrazine/glucose glycosylation) to enhance binding to CDK2’s ATP pocket .
  • Structure-Activity Relationship (SAR) :
    • Nitro-group positioning : Para-nitro on pyridine improves IC50 values (e.g., 0.24 µM vs. roscovitine’s 0.394 µM) by enhancing hydrophobic interactions .
    • Thiophene substitution : 2-Thiophen-2-yl groups increase selectivity over CDK1/5 due to steric complementarity .
  • Cytotoxicity assays : Validate using HCT-116, MCF-7, and HepG2 cell lines with dose-dependent IC50 profiling .

Basic: What crystallographic tools ensure reliable structure determination of this compound complexes?

Answer:

  • Software suites :
    • SHELX (SHELXL/SHELXD): Refine anisotropic displacement parameters and validate twinned data .
    • WinGX/ORTEP : Generate thermal ellipsoid plots and CIF reports for publication .
  • Validation metrics :
    • checkCIF : Flags unusual bond angles (e.g., nitro-group planarity) or Rint discrepancies .
    • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O nitro contacts) .

Advanced: How does electrooxidative C–H functionalization enhance the reactivity of this compound?

Answer:

  • Mechanism : Electrochemical oxidation generates radical intermediates, enabling para-selective C–N coupling (e.g., with imidazo[1,2-a]pyridines) at low overpotentials .
  • Optimization :
    • Electrolyte choice : TBAPF6 in acetonitrile improves conductivity and product yields (~76%) .
    • Electrode materials : Graphite anodes minimize side reactions vs. platinum .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.